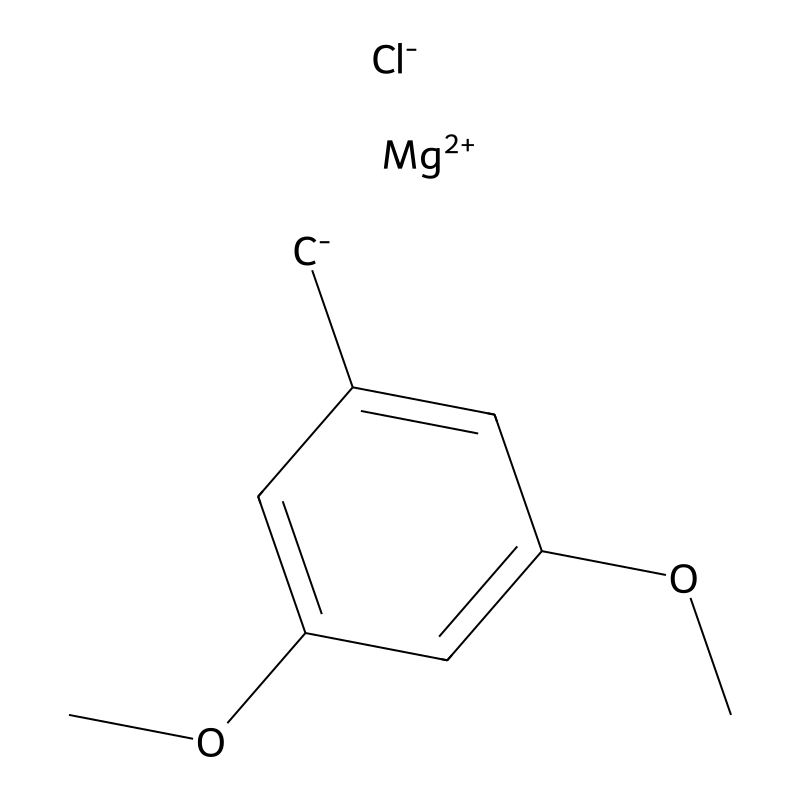

3,5-Dimethoxybenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethoxybenzylmagnesium chloride is an organomagnesium compound that plays a significant role in organic synthesis, particularly in Grignard reactions. This compound features a benzyl group with two methoxy substituents at the 3 and 5 positions on the aromatic ring. Its chemical formula is , and it is typically encountered as a solution in tetrahydrofuran (THF) at a concentration of 0.2 M .

DMBzMgCl is a flammable and air-sensitive compound. The presence of the Grignard reagent (organomagnesium compound) makes it reactive towards water and moisture, releasing flammable hydrogen gas. DMBzMgCl can also react violently with oxidizing agents. It is essential to handle this compound under inert atmosphere (e.g., argon) and with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [, ].

Synthesis and Properties:

Applications in Organic Synthesis:

DMB-MgCl finds application in various organic synthesis reactions, primarily due to its ability to act as a nucleophile, a species that donates an electron pair to form a new chemical bond. Here are some specific examples:

- Nucleophilic addition to carbonyl compounds: DMB-MgCl can react with aldehydes and ketones, which are carbonyl compounds, to form secondary alcohols. This reaction is particularly useful for introducing a "3,5-dimethoxybenzyl" (DMB) protecting group onto the newly formed alcohol. The DMB group can be easily removed later under specific reaction conditions [, ].

- Grignard reaction: DMB-MgCl can participate in the Grignard reaction, a powerful tool for carbon-carbon bond formation. In this reaction, DMB-MgCl reacts with an alkyl halide (RX) to form a new carbon-magnesium bond (RMgX). This intermediate can then be reacted with various other electrophiles (species attracted to electrons) to form new carbon-carbon bonds [].

Applications in Medicinal Chemistry:

DMB-MgCl has gained interest in medicinal chemistry due to the potential therapeutic properties of the DMB group. The DMB group can improve the drug-like properties of potential drug candidates by:

- Increasing water solubility: The presence of two methoxy groups makes the DMB group more water-soluble, potentially aiding in the oral bioavailability of a drug molecule [].

- Improving metabolic stability: The DMB group can protect the attached molecule from degradation by enzymes in the body, potentially extending the duration of action of a drug [].

As a Grignard reagent, 3,5-dimethoxybenzylmagnesium chloride participates in nucleophilic addition reactions with electrophiles, particularly carbonyl compounds. The general reaction mechanism involves the nucleophilic attack of the carbon atom of the Grignard reagent on the electrophilic carbon of the carbonyl group, leading to the formation of alcohols or other derivatives upon hydrolysis.

Example Reaction

The reaction with an aldehyde can be represented as follows:

This reaction showcases the ability of 3,5-dimethoxybenzylmagnesium chloride to form secondary or tertiary alcohols depending on the nature of the aldehyde used.

The synthesis of 3,5-dimethoxybenzylmagnesium chloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with magnesium in an anhydrous solvent like tetrahydrofuran. The general procedure is as follows:

- Preparation: Dissolve 3,5-dimethoxybenzyl chloride in THF.

- Addition of Magnesium: Add magnesium turnings to the solution under inert atmosphere conditions (e.g., nitrogen).

- Stirring: Stir the mixture at room temperature until complete conversion is observed (indicated by disappearance of starting material).

- Filtration: Filter off any unreacted magnesium and obtain the Grignard reagent as a solution.

The interaction studies involving 3,5-dimethoxybenzylmagnesium chloride focus on its reactivity with various electrophiles, such as carbonyl compounds and esters. Additionally, safety data indicate that this compound can react violently with water and should be handled under controlled conditions to prevent hazardous reactions .

Several compounds share structural or functional similarities with 3,5-dimethoxybenzylmagnesium chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzylmagnesium chloride | Benzyl group only | Simpler structure; lacks methoxy groups |

| 4-Methoxybenzylmagnesium chloride | Methoxy group at para position | Different substitution pattern |

| 2-Methoxyphenylmagnesium bromide | Methoxy group at ortho position | Uses bromide instead of chloride |

Uniqueness

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive